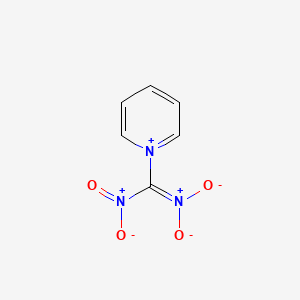
(Dinitromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of (Dinitromethyl)pyridine consists of a pyridine ring with a dinitromethyl group attached. The two planes defined by the dinitromethyl group and the pyridine ring are nearly perpendicular. Crystallographic studies reveal its arrangement in an orthorhombic crystal system .
4.
Chemical Reactions Analysis
(Dinitromethyl)pyridine can undergo various chemical reactions, including denitration reactions. For instance, the denitration of 2-trinitromethylpyridine with potassium iodide in methanol leads to the formation of the potassium salt of 2-(dinitromethyl)pyridine .
5.
科学的研究の応用
Catalysis in Material Manufacturing : Aryl-substituted bis(imino)pyridine iron dinitrogen complexes, including those with dinitromethylpyridine, show significant potential in the hydrosilylation of 1,2,4-trivinylcyclohexane. This process is crucial in the manufacture of low rolling resistance tires, with these iron compounds demonstrating unprecedented selectivity and outperforming commercially used platinum compounds (Atienza et al., 2012).
Synthesis of Energetic Compounds : Research on pyridine derivatives, including the synthesis of trinitromethyl functional groups, has led to the creation of compounds with good densities and detonation velocities. These compounds, synthesized from reactions with N2O4 and pyridinecarboxaldoximes, have shown superior performance compared to traditional explosives like TNT (Zhang et al., 2017).
Chemical Reduction Processes : Bis(imino)pyridine iron dinitrogen complexes are effective in the catalytic hydroboration of various alkenes. They offer high activity and selectivity, demonstrating advantages in substrate scope over precious metal catalysts (Obligacion & Chirik, 2013).
Applications in Organic Synthesis : These iron complexes are also potent precatalysts for the chemo- and regioselective reduction of aldehydes and ketones, representing some of the most active iron-catalyzed carbonyl reductions reported to date (Tondreau et al., 2008).
Degradation of Hazardous Compounds : A study on pyridine degradation in drinking water using a dielectric barrier discharge system showed the potential of this approach in treating nitrogen heterocyclic compounds. This could have significant implications for water purification processes (Li et al., 2017).
Photoinduced Proton Transfer : Investigations into 2-(2′,4′-dinitrobenzyl)pyridine have revealed complex photochromic reactions, where photoinduced proton transfer leads to the formation of metastable colored tautomers. This property could be useful in developing materials for optical applications (Ziane et al., 1999).
作用機序
As an energetic material, (Dinitromethyl)pyridine exhibits favorable detonation properties. Theoretical calculations using Gaussian 03 and EXPLO5 programs demonstrate good to excellent detonation velocities and pressures. It outperforms TNT and even shows comparable detonation performance to RDX, although its thermal stability is lower than that of RDX .
特性
IUPAC Name |
[nitro(pyridin-1-ium-1-yl)methylidene]-dioxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c10-8(11)6(9(12)13)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOABSTPGCLRIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C(=[N+]([O-])[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)/C(=[N+](\[O-])/[O-])/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2909103.png)
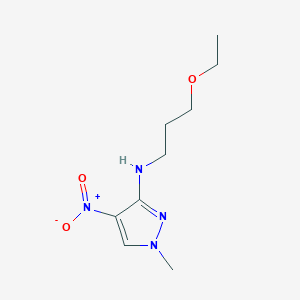
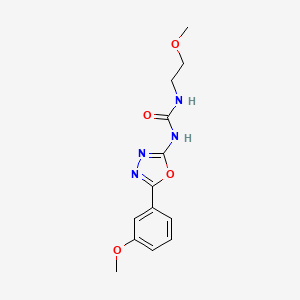

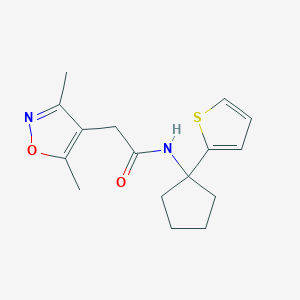
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2909112.png)
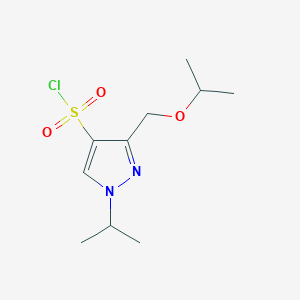


![(3-fluoropyridin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909119.png)
![N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2909120.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)

